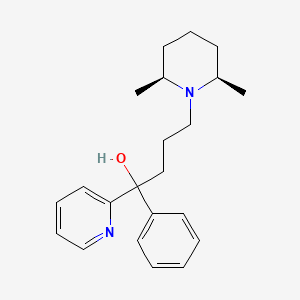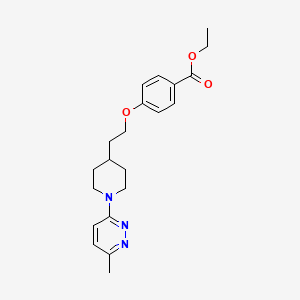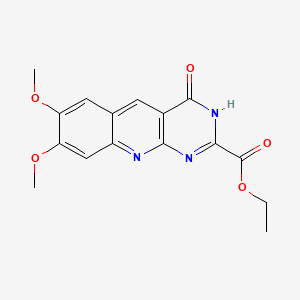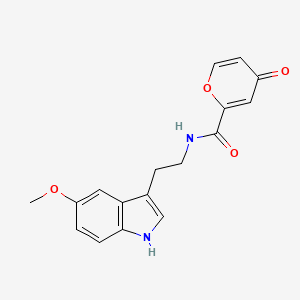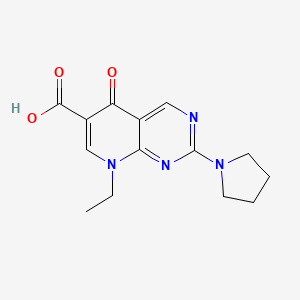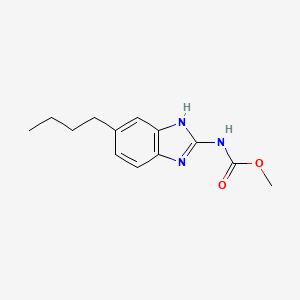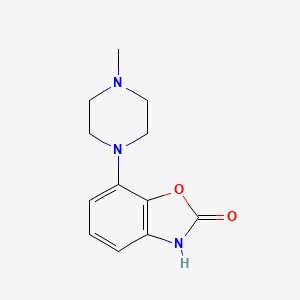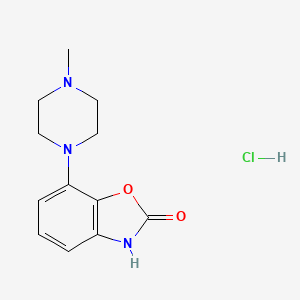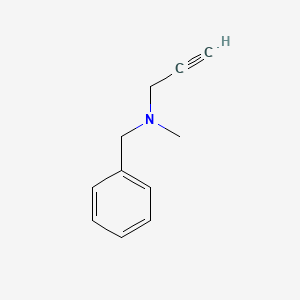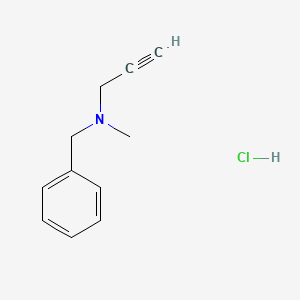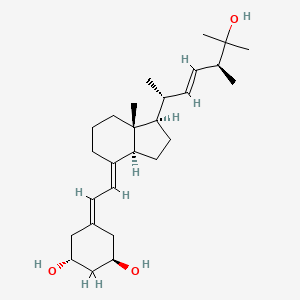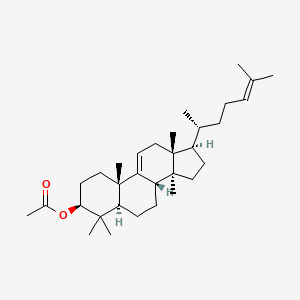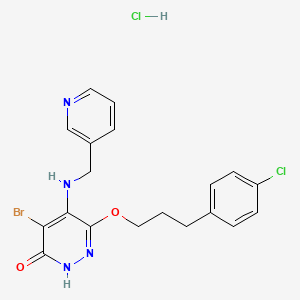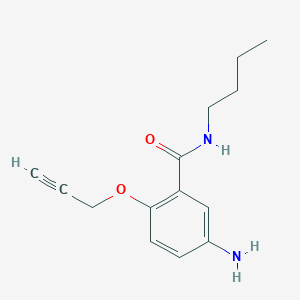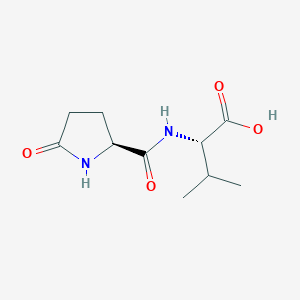
Pyroglutamylvaline
Vue d'ensemble
Description
Pyroglutamylvaline, also known as pyro-glu-val or 5-oxoprolylvaline, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Pyroglutamylvaline is soluble (in water) and a weakly acidic compound (based on its pKa). Pyroglutamylvaline has been primarily detected in feces. Pyroglutamylvaline can be biosynthesized from 5-oxo-L-proline and L-valine.
Pyroglutamylvaline is a dipeptide obtained by formal condensation of the carboxy group of pyroglutamic acid with the amino group of valine. It derives from a 5-oxo-L-proline and a L-valine. It is a conjugate base of a pyroglutamylvalinate.
Applications De Recherche Scientifique
Cyclization and Charge Heterogeneity in Monoclonal Antibodies
Cyclization of N-Terminal Glutamic Acid to Pyro-Glutamic Acid Researchers have explored the impact of the cyclization of the N-terminal glutamic acid to pyro-glutamic acid on monoclonal antibodies. This process significantly influences the charge variant nature of pyroglutamic acid compared to its uncyclized form. Particularly, the cyclization of N-terminal glutamic acid results in a basic variant with a higher isoelectric point. This study sheds light on the importance of considering the relative strengths of the acidic and basic functional groups altered during cyclization, which is pivotal in understanding charge heterogeneity in monoclonal antibodies (Liu et al., 2019).
Role in Mitochondrial Metabolism
Hyperpolarized [2‐13C]Pyruvate in Brain Metabolism The utilization of hyperpolarized [2‐13C]pyruvate in assessing mitochondrial metabolism in the brain reveals significant insights. This study demonstrates that hyperpolarized [2‐13C]pyruvate can effectively probe in vivo mitochondrial function and tricarboxylic acid cycle metabolism in the brain, marking a breakthrough in the study of brain metabolism (Park et al., 2013).
Bioactive Properties of Pyroglutamyl Peptides
Occurrence and Biological Significance of Pyroglutamyl Peptides The formation of pyroglutamyl (pGlu) peptides through the intramolecular cyclization of glutamine or glutamic acid residue has been extensively studied. These peptides, often derived from food sources, exhibit unique sensory properties and potential health-promoting activities, including hepatoprotective, antidepressant, and anti-inflammatory effects. The stability of these peptides against gastrointestinal proteases is attributed to the hydrophobic γ-lactam ring in the pGlu residue (Gazme et al., 2019).
Hepatoprotective Properties
Identification of Hepatoprotective Peptide in Wheat Gluten Hydrolysate Pyroglutamyl peptides have been identified to possess hepatoprotective properties. A specific peptide, pyroglutamyl leucine, was discovered in wheat gluten hydrolysate and showed significant hepatoprotective effects against D-galactosamine-induced acute hepatitis in rats. This discovery paves the way for exploring pyroglutamyl peptides as potential therapeutic agents for liver protection (Sato et al., 2013).
Synthesis of Bioactive Molecules
Synthesis of N-benzyl-5(S)-Substituted Pyrrolidin-2-ones Pyroglutamic acid, derived from glutamic acid through internal cyclization, serves as a precursor for a wide array of bioactive molecules. The research demonstrates a straightforward approach for synthesizing 5(S)-substituted pyrrolidin-2-ones using pyroglutamic acid. This synthesis route holds potential for producing a range of bioactive compounds, both natural and synthetic (Panday & Kumar, 2022).
Anti-inflammatory Properties
Anti-inflammatory Effects of Pyroglutamyl-Leucine Pyroglutamyl-leucine, derived from wheat gluten hydrolysate, exhibits notable anti-inflammatory effects. This dipeptide inhibits the secretion of inflammatory mediators such as nitric oxide, tumor necrosis factor-α, and interleukin-6 in lipopolysaccharide-stimulated macrophages. It operates by blocking the NF-κB and MAPK pathways, highlighting its potential in anti-inflammatory therapies (Hirai et al., 2014).
Propriétés
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-5(2)8(10(15)16)12-9(14)6-3-4-7(13)11-6/h5-6,8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t6-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSWLLBBGHRXQH-XPUUQOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175549 | |
| Record name | Pyroglutamylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroglutamylvaline | |
CAS RN |
21282-10-0 | |
| Record name | 5-Oxo-L-prolyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21282-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyroglutamylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroglutamylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyroglutamylvaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0094651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



